molecular formula C14H7BrFNO2 B5519366 6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one CAS No. 5761-13-7

6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one

Cat. No.: B5519366
CAS No.: 5761-13-7
M. Wt: 320.11 g/mol
InChI Key: RRGCYGKISYYHRT-UHFFFAOYSA-N
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Description

6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one is a heterocyclic compound that contains bromine, fluorine, and nitrogen atoms within its structure

Scientific Research Applications

6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with 2-bromo-4-chlorobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazinone ring . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of polar solvents and catalysts to facilitate the substitution.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This combination of substituents can provide distinct properties compared to other similar compounds.

Properties

IUPAC Name

6-bromo-2-(3-fluorophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFNO2/c15-9-4-5-12-11(7-9)14(18)19-13(17-12)8-2-1-3-10(16)6-8/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGCYGKISYYHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352508
Record name ST031385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5761-13-7
Record name ST031385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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